molecular formula C15H14N2O2 B6079575 N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B6079575
M. Wt: 254.28 g/mol
InChI Key: KHKJOGXHWMUZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to possess antifungal and antibacterial properties, which makes it a promising candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One potential direction is the development of new analogs of this compound with improved solubility and potency. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of new drugs with novel mechanisms of action. Additionally, the potential applications of this compound in the treatment of inflammatory diseases and as an antimicrobial agent warrant further investigation.

Synthesis Methods

The synthesis of N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves the reaction of 2-amino-3-benzoyl-6-methylquinoline with allyl isocyanate in the presence of a suitable catalyst. The reaction proceeds smoothly under mild reaction conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory, antifungal, and antibacterial properties.

properties

IUPAC Name

9-oxo-N-prop-2-enyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-2-7-16-15(19)12-9-17-8-6-10-4-3-5-11(13(10)17)14(12)18/h2-5,9H,1,6-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKJOGXHWMUZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN2CCC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.